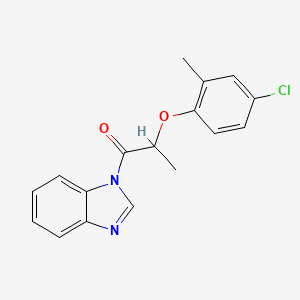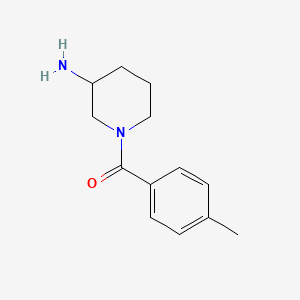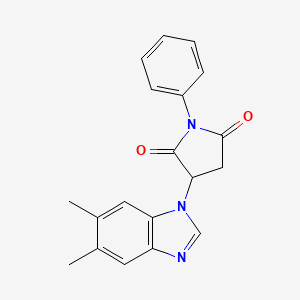
1-(1H-benzimidazol-1-yl)-2-(4-chloro-2-methylphenoxy)propan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(1H-1,3-BENZIMIDAZOL-1-YL)-2-(4-CHLORO-2-METHYLPHENOXY)-1-PROPANONE is a synthetic organic compound that belongs to the class of benzimidazole derivatives
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1H-1,3-BENZIMIDAZOL-1-YL)-2-(4-CHLORO-2-METHYLPHENOXY)-1-PROPANONE typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Substitution Reaction: The benzimidazole core is then subjected to a substitution reaction with 4-chloro-2-methylphenol in the presence of a base such as potassium carbonate.
Formation of Propanone Derivative:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反应分析
Types of Reactions
1-(1H-1,3-BENZIMIDAZOL-1-YL)-2-(4-CHLORO-2-METHYLPHENOXY)-1-PROPANONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and benzimidazole moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Bases like potassium carbonate, nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole N-oxides, while reduction could produce benzimidazole alcohols.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of infectious diseases and cancer.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of 1-(1H-1,3-BENZIMIDAZOL-1-YL)-2-(4-CHLORO-2-METHYLPHENOXY)-1-PROPANONE would depend on its specific biological target. Generally, benzimidazole derivatives exert their effects by interacting with specific enzymes or receptors, leading to the inhibition of key biological pathways. For example, they may inhibit the function of microtubules, enzymes involved in DNA replication, or other critical cellular processes.
相似化合物的比较
Similar Compounds
1-(1H-1,3-BENZIMIDAZOL-1-YL)-2-(4-CHLOROPHENOXY)-1-PROPANONE: Similar structure but lacks the methyl group on the phenoxy ring.
1-(1H-1,3-BENZIMIDAZOL-1-YL)-2-(4-METHYLPHENOXY)-1-PROPANONE: Similar structure but lacks the chloro group on the phenoxy ring.
1-(1H-1,3-BENZIMIDAZOL-1-YL)-2-(PHENOXY)-1-PROPANONE: Similar structure but lacks both the chloro and methyl groups on the phenoxy ring.
Uniqueness
1-(1H-1,3-BENZIMIDAZOL-1-YL)-2-(4-CHLORO-2-METHYLPHENOXY)-1-PROPANONE is unique due to the presence of both chloro and methyl groups on the phenoxy ring, which may confer specific chemical and biological properties. These substituents can influence the compound’s reactivity, solubility, and interaction with biological targets, making it distinct from other similar compounds.
属性
分子式 |
C17H15ClN2O2 |
|---|---|
分子量 |
314.8 g/mol |
IUPAC 名称 |
1-(benzimidazol-1-yl)-2-(4-chloro-2-methylphenoxy)propan-1-one |
InChI |
InChI=1S/C17H15ClN2O2/c1-11-9-13(18)7-8-16(11)22-12(2)17(21)20-10-19-14-5-3-4-6-15(14)20/h3-10,12H,1-2H3 |
InChI 键 |
JHAMRUNAIBVEDT-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CC(=C1)Cl)OC(C)C(=O)N2C=NC3=CC=CC=C32 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-({[(4-Methoxyphenyl)carbonyl]carbamothioyl}amino)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B10863861.png)
![2-{2-[3-(Pyridin-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl}-1,3-benzothiazole](/img/structure/B10863871.png)
![4-[({[5-(2-Chlorobenzyl)-4-hydroxy-6-methylpyrimidin-2-yl]sulfanyl}acetyl)amino]benzoic acid](/img/structure/B10863873.png)
![5-[2-(5-methoxy-1H-indol-3-yl)ethyl]-3-methyl-4-(3-nitrophenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B10863880.png)
![1-cyclopropyl-3-[N'-(4,6-dimethylpyrimidin-2-yl)-N-(2-{[(5-methyl-1H-imidazol-4-yl)methyl]sulfanyl}ethyl)carbamimidoyl]thiourea](/img/structure/B10863881.png)
![N-[2-(5-chloro-1H-indol-3-yl)ethyl]-4-hydroxy-5-methylthieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B10863886.png)
![(E)-3-(4-methoxyphenyl)-N-[[4-[(6-methoxypyrimidin-4-yl)sulfamoyl]phenyl]carbamothioyl]prop-2-enamide](/img/structure/B10863890.png)
![dimethyl 5-[(7,8-dimethoxy-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl)amino]isophthalate](/img/structure/B10863918.png)
![3-[(1H-benzotriazol-1-ylmethyl)sulfanyl]-5-butyl-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B10863929.png)
![7-(2-Chloropropanoyl)-2-methyl-2,5,6,7,8,9-hexahydro-3H-[1,2,4]triazolo[4,3-D][1,4]diazepin-3-one](/img/structure/B10863938.png)
![2-chloro-5-[3-(2-hydroxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]benzoic acid](/img/structure/B10863943.png)


